
リファマイシンナトリウム
概要
説明
リファマイシンナトリウムは、リファマイシン系抗生物質に属する広域スペクトル抗生物質ですリファマイシンナトリウムは、結核、らい病、旅行者下痢などの細菌感染症の治療に主に使用されます .
科学的研究の応用
Pharmacological Properties
Rifamycin sodium exhibits its antibacterial effects primarily through the inhibition of bacterial RNA synthesis. It binds to the DNA-dependent RNA polymerase, preventing the transcription process essential for bacterial growth and replication. The compound is particularly effective against:
- Mycobacterium tuberculosis : Used in combination therapy for tuberculosis.
- Escherichia coli : Effective against non-invasive strains causing traveler's diarrhea.
- Staphylococcus aureus : Active against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Clinical Applications
Rifamycin sodium is utilized in several clinical scenarios:
- Traveler's Diarrhea : It is indicated for treating diarrhea caused by non-invasive strains of E. coli, significantly reducing symptoms in clinical trials involving travelers returning from endemic areas like Mexico and Guatemala .
- Biliary Tract Infections : Due to its high concentration in bile, rifamycin sodium is effective in treating infections caused by less sensitive Gram-negative microorganisms or mixed bacterial flora in biliary tract infections .
- Topical Applications : The compound is also used topically for skin infections such as pyoderma and dermatitis, where it demonstrates activity against sensible pyogens .
- Infections Related to Mycobacteria : Rifamycin sodium plays a crucial role in the treatment of mycobacterial infections, particularly in the context of tuberculosis management .
Formulation Advancements
Recent advancements in rifamycin sodium formulations have enhanced its therapeutic efficacy and patient compliance:
- Modified-Release Formulations : The introduction of rifamycin SV MMX tablets allows for targeted delivery to the colonic lumen. This formulation minimizes systemic absorption while maximizing local bioavailability, which is particularly beneficial for treating gastrointestinal infections .
- Pharmacokinetic Studies : Studies have shown that oral administration of rifamycin SV MMX results in negligible systemic exposure, making it a safer option for long-term use in patients with conditions like inflammatory bowel disease .
Case Studies and Research Findings
Several studies highlight the effectiveness and safety profile of rifamycin sodium:
- A randomized clinical trial demonstrated that rifamycin significantly alleviated symptoms of traveler's diarrhea compared to placebo, supporting its use as a first-line treatment for this condition .
- Research on pharmacokinetics indicates that the MMX formulation provides sustained release over time, allowing for fewer doses per day while maintaining therapeutic levels within the gastrointestinal tract .
作用機序
リファマイシンナトリウムは、細菌のDNA依存性RNAポリメラーゼを阻害することにより、抗菌作用を発揮します。この阻害により、RNAの合成が阻害され、細菌の増殖と複製が停止します。 リファマイシンナトリウムの主要な分子標的は、細菌のRNAポリメラーゼのβサブユニットです .
類似化合物の比較
リファマイシンナトリウムは、いくつかの類似した化合物を含むリファマイシンファミリーの一部です。
リファンピシン: 結核とらい病の治療に主に使用されます。
リファブチン: Mycobacterium avium複合感染の治療に使用されます。
リファペンチン: 結核の治療に他の抗生物質と組み合わせて使用されます。
リファキシミン: 旅行者下痢や過敏性腸症候群の治療に使用されます
独自性
リファマイシンナトリウムは、広域スペクトル抗菌活性と細菌のRNAポリメラーゼを阻害する能力により、ユニークです。 グラム陽性菌および特定のグラム陰性菌に対して特に効果的です .
生化学分析
Biochemical Properties
Rifamycin Sodium exhibits bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP) . This inhibition disrupts the synthesis of RNA in microorganisms, thereby affecting their growth and reproduction .
Cellular Effects
Rifamycin Sodium’s primary cellular effect is the inhibition of RNA synthesis, which disrupts the normal functioning of bacterial cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Rifamycin Sodium involves its binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, inhibiting bacterial RNA synthesis . This prevents the bacteria from producing essential proteins, leading to their death .
Temporal Effects in Laboratory Settings
The effects of Rifamycin Sodium can change over time in laboratory settings. For instance, resistance to rifamycins may develop rapidly as a one-step process . Therefore, they are often administered in combination with other antimicrobials .
Dosage Effects in Animal Models
In animal models, the effects of Rifamycin Sodium can vary with different dosages . The dosage for rifampin, a derivative of Rifamycin Sodium, is 5–10 mg/kg, administered orally every 12 to 24 hours in horses and every 24 hours in dogs and cats .
Metabolic Pathways
Rifamycin Sodium is involved in several metabolic pathways. It is primarily excreted in bile and to a lesser degree in urine . Enterohepatic cycling of the parent drug and its main metabolite commonly occurs .
Transport and Distribution
Rifamycin Sodium is transported and distributed within cells and tissues due to its high lipid solubility . It is widely distributed in body tissues and fluids .
Subcellular Localization
Given its mechanism of action, it can be inferred that it interacts with the bacterial DNA-dependent RNA polymerase, which is located in the cytoplasm of the bacterial cell .
準備方法
合成経路と反応条件
リファマイシンナトリウムは、リファマイシンBから始まる一連の化学反応によって合成できます。このプロセスには、以下のステップが含まれます。
発酵: 最初のステップでは、Amycolatopsis mediterraneiを発酵させてリファマイシンBを生成します。
化学修飾: リファマイシンBは、酸化反応と還元反応を含む化学修飾を受け、リファマイシンSVを生成します。
リファマイシンナトリウムへの変換: リファマイシンSVは、その後、水酸化ナトリウムやその他の試薬を含む一連の反応によって、リファマイシンナトリウムに変換されます
工業生産方法
リファマイシンナトリウムの工業生産には、以下のステップが含まれます。
発酵: Amycolatopsis mediterraneiの大規模発酵を行い、リファマイシンBを生成します。
抽出と精製: リファマイシンBは、さまざまなクロマトグラフィー技術を使用して抽出および精製されます。
化学変換: 精製されたリファマイシンBは、化学的にリファマイシンSVに変換され、その後、リファマイシンナトリウムに変換されます。
化学反応の分析
反応の種類
リファマイシンナトリウムは、以下のものを含むいくつかの種類の化学反応を受けます。
酸化: リファマイシンBは酸化されてリファマイシンSVを生成します。
還元: リファマイシンSVは、還元されて他の誘導体を形成することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムと過酸化水素は、一般的に使用される酸化剤です。
還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、還元剤として使用されます。
主要な生成物
これらの反応で生成される主な生成物には、リファマイシンSV、リファンピシン、リファブチン、リファペンチンなどがあります .
科学研究の応用
リファマイシンナトリウムは、以下のものを含む幅広い科学研究の応用があります。
化学: 抗生物質の合成と修飾を研究するためのモデル化合物として使用されます。
生物学: リファマイシンナトリウムは、細菌の耐性機構や抗生物質が細菌の増殖に与える影響を研究するために使用されます。
医学: 結核、らい病、旅行者下痢などの細菌感染症の治療に使用されます。
類似化合物との比較
Rifamycin Sodium is part of the rifamycin family, which includes several similar compounds:
Rifampicin: Used primarily for the treatment of tuberculosis and leprosy.
Rifabutin: Used to treat Mycobacterium avium complex infections.
Rifapentine: Used in combination with other antibiotics for the treatment of tuberculosis.
Rifaximin: Used to treat traveler’s diarrhea and irritable bowel syndrome
Uniqueness
Rifamycin Sodium is unique due to its broad-spectrum antibacterial activity and its ability to inhibit bacterial RNA polymerase. It is particularly effective against Gram-positive bacteria and certain Gram-negative bacteria .
生物活性
Rifamycin sodium, a member of the ansamycin class of antibiotics, is primarily known for its potent antibacterial properties, particularly against Mycobacterium tuberculosis and various Gram-positive and some Gram-negative bacteria. Its mechanism of action involves the inhibition of RNA synthesis by binding to the beta subunit of bacterial DNA-dependent RNA polymerase. This article delves into the biological activity of rifamycin sodium, highlighting its pharmacological effects, case studies, and relevant research findings.
Rifamycin sodium exerts its antibacterial effects by targeting the bacterial RNA polymerase, effectively blocking transcription. The compound binds strongly to the enzyme's beta subunit, inhibiting the initiation phase of RNA synthesis. This binding is significantly more effective in prokaryotic cells compared to eukaryotic cells, making rifamycin sodium a selective antibiotic with minimal effects on human cells .
The structural components of rifamycin sodium facilitate its interaction with RNA polymerase, where stacking interactions between its naphthalene ring and the aromatic moiety of the polymerase are crucial for binding. The presence of zinc in the polymerase enhances this interaction through coordination with phenolic -OH groups in rifamycin .
Pharmacokinetics
Rifamycin sodium has unique pharmacokinetic properties that influence its clinical application:
- Absorption : It has poor oral bioavailability (<0.1%), necessitating specialized formulations like MMX® (AEMCOLO), which allow targeted release in the distal small intestine and colon .
- Distribution : The volume of distribution is approximately 101.8 L after a 250 mg dose, indicating extensive tissue distribution .
- Metabolism : Primarily metabolized in the liver to a 25-deacetyl metabolite .
- Elimination : About 90% of an administered dose is eliminated through feces within 72 hours, with negligible urinary excretion .
Biological Activity Spectrum
Rifamycin sodium displays a broad spectrum of activity:
- Gram-positive Bacteria : Highly effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Bacteria : Some activity against Escherichia coli and Enterobacteriaceae, although generally less effective than against Gram-positive strains.
- Mycobacteria : Particularly effective against Mycobacterium tuberculosis, making it a cornerstone in tuberculosis treatment regimens.
Minimum Inhibitory Concentrations (MICs)
The efficacy of rifamycin sodium can be quantified by its MIC values against various pathogens:
Pathogen | MIC₅₀ (µg/ml) | Notes |
---|---|---|
Staphylococcus aureus | 0.25 - 2 | Effective against methicillin-resistant strains |
Streptococcus pneumoniae | 0.5 - 4 | Variable susceptibility |
Escherichia coli | 32 - 128 | Resistance observed in some strains |
Mycobacterium tuberculosis | <0.01 | Highly effective |
Clostridium difficile | ≤0.03 | Superior activity compared to vancomycin |
Clinical Case Studies
Several studies have investigated the clinical effectiveness of rifamycin sodium:
- Treatment of Traveler's Diarrhea : A double-blind study demonstrated that rifamycin SV MMX® significantly reduced symptoms in patients suffering from travel-related gastrointestinal infections caused by non-invasive E. coli strains .
- Tuberculosis Management : In a cohort study involving multi-drug resistant tuberculosis patients, rifamycin was found to enhance treatment outcomes when included in combination therapy regimens .
- C. difficile Infections : A clinical trial indicated that rifamycin sodium had superior efficacy against C. difficile compared to standard treatments like metronidazole and vancomycin, particularly for recurrent infections .
Adverse Effects
While generally well-tolerated, rifamycin sodium can cause some adverse effects:
- Gastrointestinal disturbances (nausea, diarrhea)
- Hepatotoxicity (elevated liver enzymes)
- Allergic reactions (rash)
Monitoring liver function is recommended during prolonged use due to potential hepatotoxicity.
特性
CAS番号 |
14897-39-3 |
---|---|
分子式 |
C37H46NNaO12 |
分子量 |
719.7 g/mol |
IUPAC名 |
sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate |
InChI |
InChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12+;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1 |
InChIキー |
YVOFSHPIJOYKSH-CTRMUPKMSA-M |
異性体SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])\C.[Na+] |
正規SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C.[Na+] |
外観 |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
15105-92-7 14897-39-3 |
ピクトグラム |
Irritant |
関連するCAS |
6998-60-3 (Parent) |
同義語 |
5,6,9,17,19,21-Hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-1,11(2H)-dione 21-Acetate Sodium Salt; Rifamastene; Rifocin; Tuborin; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。